5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide is a pyrimidine derivative, a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Known for its use as a building block in organic synthesis and its biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its potential as an acetylcholinesterase inhibitor.
Uniqueness: 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide stands out due to its specific structural features and the unique combination of pharmacological activities it exhibits. Its isopropyl group and amino substitution at the 5-position contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-amino-2-propan-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-4(2)8-11-3-5(9)6(12-8)7(10)13/h3-4H,9H2,1-2H3,(H2,10,13) |
InChI Key |
ONFALOQKYMONOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)N)N |
Origin of Product |
United States |
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